molecular formula C13H19NO4S3 B1415665 Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1268691-68-4

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1415665
CAS RN: 1268691-68-4
M. Wt: 349.5 g/mol
InChI Key: CNAGQZNPTXGGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the molecular formula C13H19NO4S3 . It is a complex organic compound that contains several functional groups, including an ester, a thioether, and a dioxo-pyrrolidinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The propanoic acid moiety provides a carboxylic acid functional group, while the butylthiothioxomethylthio group introduces sulfur atoms into the structure. The 2,5-dioxo-1-pyrrolidinyl group contains a cyclic structure with two carbonyl groups .

Scientific Research Applications

1. Synthesis and Biological Activity

The derivative has been studied in the context of synthesizing various esters and acids. For instance, the synthesis and cardiotonic activity of certain pyridinecarboxylic acids and their esters, which are analogous to milrinone, a drug used in heart failure treatment, have been investigated (Mosti et al., 1992). Another study explored the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).

2. Antimicrobial and Antiproliferative Effects

Research has been conducted on the antiproliferative activity of certain propanoic acid derivatives against human cancer cell lines, indicating potential in cancer research (Božić et al., 2017). Additionally, these compounds exhibited significant antimicrobial activity against a range of microorganisms, suggesting their utility in antimicrobial studies.

3. Chemical Synthesis and Analysis Techniques

Studies have also focused on the synthesis of specific esters and acids for analytical purposes. For instance, a method was developed for the capillary liquid chromatography of chlorophenoxy acid herbicides and their esters in apple juice samples, demonstrating the derivative's application in analytical chemistry (Rosales-Conrado et al., 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the compound could exhibit biological activity due to its complex structure and the presence of multiple functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent exposure and potential harm .

Future Directions

The future directions for research and applications involving this compound are not specified in the search results. Given its complex structure and potential for biological activity, it could be a subject of interest in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S3/c1-4-5-8-20-12(19)21-13(2,3)11(17)18-14-9(15)6-7-10(14)16/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAGQZNPTXGGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 3
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 4
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 5
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 6
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.